molecular formula C12H14N2 B185752 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline CAS No. 60176-19-4

4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Cat. No.: B185752
CAS No.: 60176-19-4
M. Wt: 186.25 g/mol
InChI Key: OGCFQHCSVLMKFD-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and an aniline group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline typically involves the reaction of 2,5-dimethylpyrrole with an appropriate aniline derivative. One common method is to react 2,5-dimethylpyrrole with 4-nitroaniline under reducing conditions to yield the desired product. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) to facilitate the reduction of the nitro group to an amine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the aniline group or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl ACP reductase, which are critical for bacterial growth and survival . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCFQHCSVLMKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354605
Record name 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60176-19-4
Record name 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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